molecular formula C22H29N3O3 B2496008 6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2379970-57-5

6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2496008
CAS No.: 2379970-57-5
M. Wt: 383.492
InChI Key: YBOKONJICLZRFA-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, followed by the introduction of the tert-butyl group and the piperidinyl moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    4-tert-Butyl-2,6-dimethylacetophenone: Used in organic synthesis and as an intermediate in the production of other chemicals.

    2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Utilized as a stabilizer in polymers and other materials.

Uniqueness

6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-22(2,3)19-9-10-20(26)25(23-19)17-11-13-24(14-12-17)21(27)15-16-5-7-18(28-4)8-6-16/h5-10,17H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOKONJICLZRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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